molecular formula C12H13ClO2 B12897247 2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one CAS No. 64089-35-6

2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one

Cat. No.: B12897247
CAS No.: 64089-35-6
M. Wt: 224.68 g/mol
InChI Key: URLYTFFMNQMJFP-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is an organic compound that belongs to the class of benzofuran derivatives Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl ethanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

  • Dissolve the precursor compound in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue the reaction for several hours until the completion is confirmed by thin-layer chromatography (TLC).
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole: Similar in structure but contains an iodine atom instead of a chlorine atom.

    2-Chloro-1,3-dimethylimidazolinium chloride: Contains an imidazole ring instead of a benzofuran ring.

Uniqueness

2-Chloro-1-(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)ethan-1-one is unique due to its benzofuran core, which imparts distinct chemical and biological properties. The presence of the chlorine atom allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

64089-35-6

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

2-chloro-1-(2,2-dimethyl-3H-1-benzofuran-5-yl)ethanone

InChI

InChI=1S/C12H13ClO2/c1-12(2)6-9-5-8(10(14)7-13)3-4-11(9)15-12/h3-5H,6-7H2,1-2H3

InChI Key

URLYTFFMNQMJFP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)C(=O)CCl)C

Origin of Product

United States

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